(1Z)-1-(3-ethoxy-4-hydroxybenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
1-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furo[3,4-c]pyridin-3-one core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furo[3,4-c]pyridin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioxo group: This step often involves the use of sulfur-containing reagents under specific conditions to introduce the thioxo functionality.
Attachment of the ethoxy-hydroxyphenyl group: This step involves the use of ethoxy and hydroxy-substituted benzaldehydes or related compounds, which are reacted with the core structure under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and hydroxy groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under suitable conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole derivatives: Possess a broad range of chemical and biological properties, including antibacterial, antifungal, and anticancer activities.
Uniqueness
1-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE is unique due to its specific structure, which combines a furo[3,4-c]pyridin-3-one core with an ethoxy-hydroxyphenyl group and a thioxo functionality. This unique combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15NO4S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1Z)-1-[(3-ethoxy-4-hydroxyphenyl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C17H15NO4S/c1-3-21-14-8-10(4-5-12(14)19)7-13-11-6-9(2)18-16(23)15(11)17(20)22-13/h4-8,19H,3H2,1-2H3,(H,18,23)/b13-7- |
InChI Key |
HHDAYEUMLDKKLR-QPEQYQDCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C3=C(C(=S)NC(=C3)C)C(=O)O2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C3=C(C(=S)NC(=C3)C)C(=O)O2)O |
Origin of Product |
United States |
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